molecular formula C16H16N4OS B10907033 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B10907033
M. Wt: 312.4 g/mol
InChI Key: QFSMZTFWDATMLH-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrazine carboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate.

    Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) as the solvent, with heating to facilitate the formation of the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired benzothiophene derivative.

    Final Step:

Chemical Reactions Analysis

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as bacterial DNA helicases and nucleases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the unwinding and cleavage of DNA. This inhibition disrupts bacterial DNA replication and repair processes, leading to bacterial cell death .

Comparison with Similar Compounds

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-2-10-3-4-11-12(8-17)16(22-14(11)7-10)20-15(21)13-9-18-5-6-19-13/h5-6,9-10H,2-4,7H2,1H3,(H,20,21)

InChI Key

QFSMZTFWDATMLH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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